molecular formula C13H23NOSi B8120130 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline

Cat. No.: B8120130
M. Wt: 237.41 g/mol
InChI Key: ZDOTXVFFQGRDNI-UHFFFAOYSA-N
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Description

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methylaniline moiety. This compound is often used in organic synthesis due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or aldehydes, while reduction results in alcohols or amines .

Scientific Research Applications

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthetic procedures. The tert-butyldimethylsilyloxy group is stable under a variety of conditions but can be selectively removed using fluoride ions, such as those from tetrabutylammonium fluoride .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butyldimethylsilyl)oxy]-4-methylaniline is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NOSi/c1-10-7-8-11(14)9-12(10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOTXVFFQGRDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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